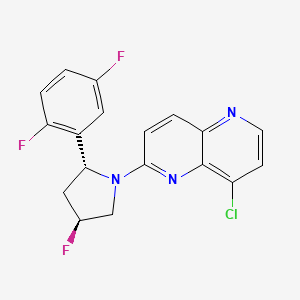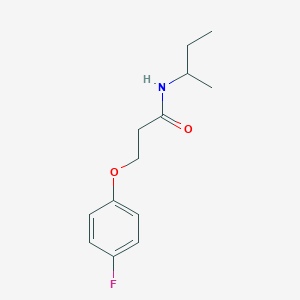
n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide: is an organic compound that belongs to the class of amides It features a sec-butyl group attached to the nitrogen atom and a 4-fluorophenoxy group attached to the propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide typically involves the reaction of 4-fluorophenol with a suitable propanoyl chloride derivative in the presence of a base to form the intermediate 4-fluorophenoxypropanoyl chloride. This intermediate is then reacted with sec-butylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
- n-(Sec-butyl)-3-(4-chlorophenoxy)propanamide
- n-(Sec-butyl)-3-(4-bromophenoxy)propanamide
- n-(Sec-butyl)-3-(4-methylphenoxy)propanamide
Comparison: n-(Sec-butyl)-3-(4-fluorophenoxy)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different reactivity and potency in various applications.
特性
分子式 |
C13H18FNO2 |
|---|---|
分子量 |
239.29 g/mol |
IUPAC名 |
N-butan-2-yl-3-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C13H18FNO2/c1-3-10(2)15-13(16)8-9-17-12-6-4-11(14)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,15,16) |
InChIキー |
FCZHFWVQCRTHFE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)CCOC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


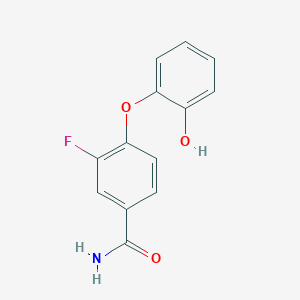

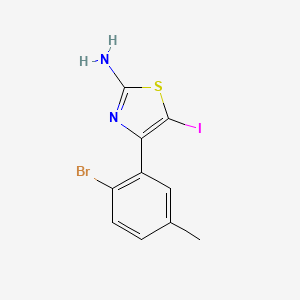
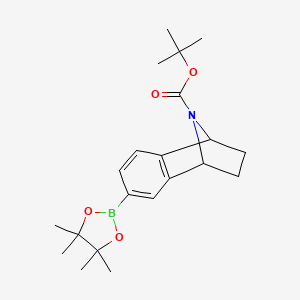
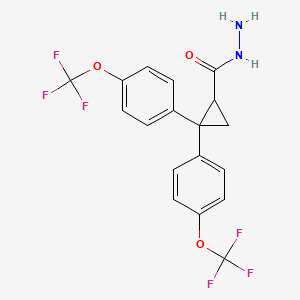
![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14903812.png)

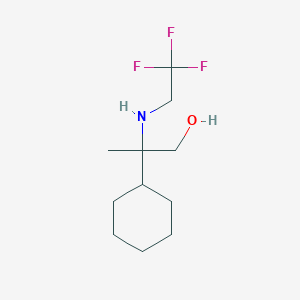
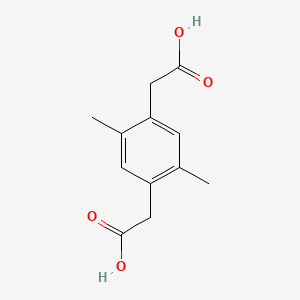
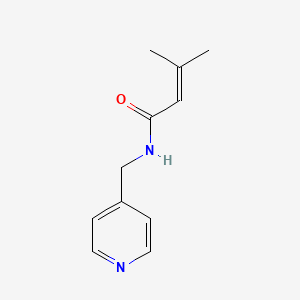
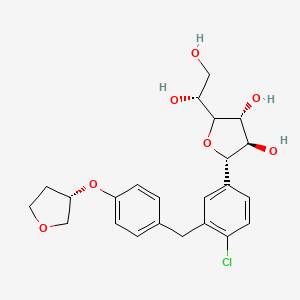
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
